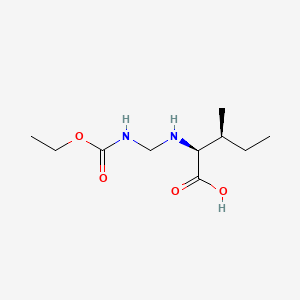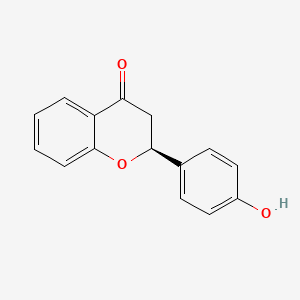
2-(4-Hydroxy-phenyl)-chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4'-hydroxyflavanone is a 4'-hydroxyflavanone.
Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
2-(4-Hydroxy-phenyl)-chroman-4-one, a chroman-4-one scaffold, is significant in heterocyclic chemistry and drug discovery. This compound serves as an important intermediate and building block in organic synthesis and drug design. The structural diversity in the chroman-4-one family, including benzylidene-4-chromanones and flavanones (2-phenyl-4-chromanones), underlines its versatility in these fields (Emami & Ghanbarimasir, 2015).
Synthesis and Reactions with Amines
The compound reacts with diethoxymethyl acetate at high temperatures to yield 3-(polyhaloacyl)chromones. Further reactions with amines lead to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones, showcasing its reactivity and potential in synthetic organic chemistry (Sosnovskikh, Irgashev, & Barabanov, 2006).
Crystal Structure Analysis
The crystal structure of compounds related to this compound, such as 1-(7-Hydroxy-2,2-dimethylchroman-6-yl)-3-phenyl-2-propen-1-one, has been determined, providing insights into the conformational characteristics of these molecules. Such studies are crucial for understanding the chemical and physical properties of these compounds (Alex, Srinivasan, Krishnasamy, Suresh, Iyer, & Iyer, 1993).
Synthesis of Isoflavonoids
3-Phenyl-chroman-4-one, a derivative, forms the basic unit of isoflavonoids found in certain plants. These compounds are known for their antifungal and antibacterial properties, indicating the potential of this compound in the synthesis of biologically active compounds (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Applications in Biological Studies
The compound has been used in biological studies, such as investigating its effects on gene expression related to diabetes in rats. This demonstrates its potential in biomedical research, particularly in understanding and treating metabolic disorders (Prasetyastuti, Sunarti, Sadewa, & Mustofa, 2016).
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2/t15-/m0/s1 |
InChI Key |
ZLHVIYHWWQYJID-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1193989.png)
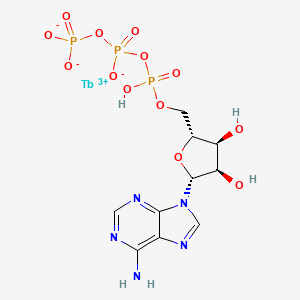
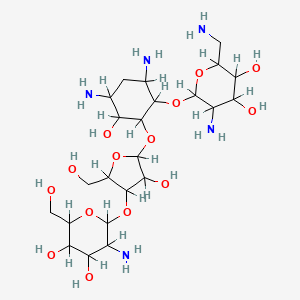
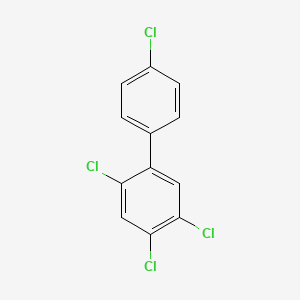
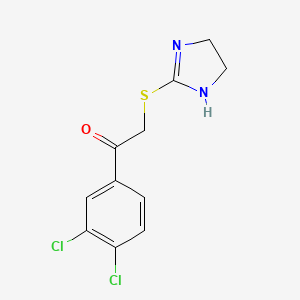
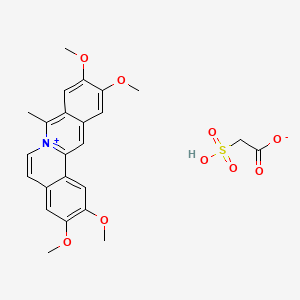
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)
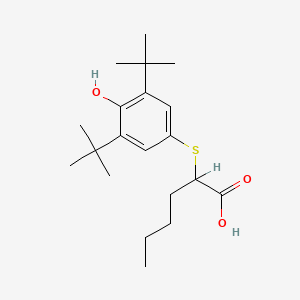
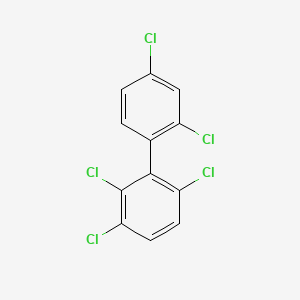
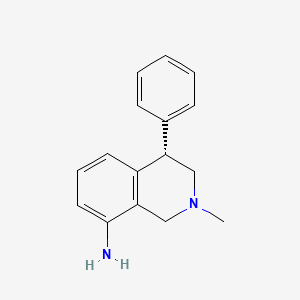
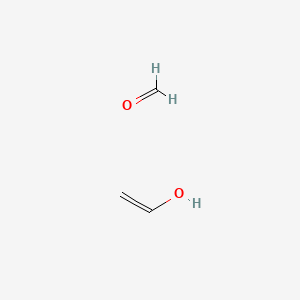
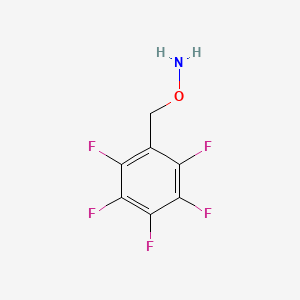
![[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate](/img/structure/B1194011.png)
